molecular formula C10H13Cl2NO2 B555252 4-Chloro-DL-phenylalanine methyl ester hydrochloride CAS No. 14173-40-1

4-Chloro-DL-phenylalanine methyl ester hydrochloride

Cat. No.: B555252
CAS No.: 14173-40-1
M. Wt: 250.12 g/mol
InChI Key: GCBCWTWQAFLKJG-UHFFFAOYSA-N
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Description

pCPA methyl ester hydrochloride, also known as 4-Chloro-DL-phenylalanine methyl ester hydrochloride, is a reversible tryptophan hydroxylase inhibitor. It is primarily used as a serotonin (5-HT) synthesis inhibitor. This compound is known for its ability to cross the blood-brain barrier and reduce the central availability of serotonin .

Chemical Reactions Analysis

pCPA methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

pCPA methyl ester hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving neurotransmitter regulation and brain function.

    Medicine: Investigated for its potential therapeutic effects in conditions related to serotonin imbalance, such as depression and anxiety.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

pCPA methyl ester hydrochloride is unique in its ability to cross the blood-brain barrier and effectively reduce central serotonin levels. Similar compounds include:

    p-Chlorophenylalanine: Another tryptophan hydroxylase inhibitor but with different pharmacokinetic properties.

    α-Methyl-DL-tyrosine methyl ester hydrochloride: Inhibits tyrosine hydroxylase, affecting catecholamine synthesis.

    DL-Tryptophan methyl ester hydrochloride: Affects tryptophan metabolism but with different target pathways

These compounds share some similarities in their inhibitory effects on neurotransmitter synthesis but differ in their specific targets and pharmacokinetic profiles.

Properties

IUPAC Name

methyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBCWTWQAFLKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931184
Record name 4-Chlorophenylalanine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14173-40-1
Record name Phenylalanine, 4-chloro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14173-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenylalanine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-DL-PHENYLALANINE METHYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0YKX1H41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-chloro-DL-phenylalanine methyl ester hydrochloride exert its biological effects?

A1: this compound (PCPA) acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin. [, , , ] By blocking serotonin synthesis, PCPA effectively depletes serotonin levels in the brain. [, , , ] This depletion has been used in research to investigate the role of serotonin in various behavioral and physiological processes.

Q2: What is the role of this compound in studying cognitive flexibility and depression?

A2: Researchers have utilized PCPA to induce serotonin depletion in animal models to study the impact on cognitive flexibility, a key aspect of depression. [] Impairments in reversal learning, a measure of cognitive flexibility, were observed in rats treated with PCPA. [] This suggests that serotonin plays a crucial role in cognitive flexibility, and disruptions in serotonin signaling may contribute to cognitive deficits observed in depression.

Q3: Can the effects of this compound be reversed?

A3: As an irreversible inhibitor of tryptophan hydroxylase, the effects of PCPA are long-lasting. [, , , ] The recovery of serotonin levels relies on the synthesis of new enzyme molecules. Therefore, studies employing PCPA often involve a washout period or the use of control groups to account for the prolonged depletion of serotonin.

Q4: Has this compound been used to investigate the analgesic properties of traditional medicines?

A4: Yes, this compound has been used in research exploring the analgesic effects of toad cake and toad-cake-containing herbal drugs. [] When co-administered with these traditional remedies, PCPA blocked their analgesic effects in both nociceptive and neuropathic pain models in mice. [] This suggests that the pain-relieving properties of these herbal preparations might be mediated through serotonergic mechanisms.

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